3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2,4-difluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2,4-DIFLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with chloro, methoxy, and difluorophenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2,4-DIFLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and methoxy groups: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the difluorophenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2,4-DIFLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2,4-DIFLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:
3-[(3-CHLORO-4-HYDROXYPHENYL)CARBAMOYL]-7-(2,4-DIFLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID: This compound has a hydroxyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2,4-DICHLOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID: The presence of additional chlorine atoms can influence its pharmacokinetic properties and potency.
The uniqueness of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2,4-DIFLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15ClF2N4O4 |
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Molecular Weight |
460.8 g/mol |
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-(2,4-difluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C21H15ClF2N4O4/c1-32-18-5-3-11(7-14(18)22)26-20(29)13-9-25-28-17(8-16(21(30)31)27-19(13)28)12-4-2-10(23)6-15(12)24/h2-9,17,27H,1H3,(H,26,29)(H,30,31) |
InChI Key |
BFCAHZNUSVQPIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=C(C=C(C=C4)F)F)C(=O)O)Cl |
Origin of Product |
United States |
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